Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Description
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core with a methyl ester group at the 1-position and a hydrochloride salt. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of neuroactive agents and analgesics. Its rigid bicyclic structure enhances metabolic stability and receptor binding specificity, making it valuable in drug discovery .
Properties
IUPAC Name |
methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(7)3-8-4-7;/h5,8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYNHGVKCYWCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the reaction of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid . This reaction proceeds under acidic conditions to yield the desired ester hydrochloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways within biological systems . The exact molecular targets and pathways can vary depending on the specific application and context of use . Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Substituent Effects
Ester vs. Aryl Groups :
- Methyl/ethyl esters (e.g., target compound) are metabolically labile but improve solubility. Aryl substituents (e.g., naphthalenyl in Centanafadine) enhance lipophilicity and receptor binding, critical for CNS-targeting drugs .
- Bicifadine’s 4-methylphenyl group balances lipophilicity and electronic effects, optimizing transporter affinity .
Carboxylic Acid vs. Ester :
Bicyclic Core Modifications
Pharmacological Implications
- Centanafadine HCl’s naphthalenyl group is critical for dual inhibition of serotonin/norepinephrine transporters, making it effective in ADHD .
- Bicifadine’s lack of ester functionality and aryl substitution shifts its activity toward pain modulation without opioid mechanisms .
Biological Activity
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that contributes to its unique chemical properties. The compound can be synthesized through the reaction of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid with methanol in the presence of hydrochloric acid, resulting in a stable hydrochloride salt form that enhances its solubility and bioavailability .
The mechanism of action of this compound is not fully elucidated, but it is believed to interact with various biological targets, potentially influencing several biochemical pathways:
- Antiviral Activity : Similar compounds have been investigated for their roles in antiviral therapies, particularly against coronaviruses and other viral pathogens .
- Cytotoxic Effects : Studies indicate that derivatives of this compound exhibit high cytotoxicity, making them promising candidates for antitumor agents .
- Pharmacokinetics : The ADME (Absorption, Distribution, Metabolism, Excretion) profile suggests favorable pharmacokinetic properties that enhance bioavailability and therapeutic efficacy .
Research Findings and Case Studies
Recent studies have highlighted the biological activities associated with Methyl 3-azabicyclo[3.1.0]hexane derivatives:
Table 1: Summary of Biological Activities
Case Study: Antiviral Properties
In a study examining the antiviral properties of related azabicyclic compounds, Methyl 3-azabicyclo[3.1.0]hexane derivatives showed significant inhibition against SARS-CoV-2 main protease (Mpro). The compound demonstrated a potent inhibitory constant (K_i) of approximately 27.7 nM, indicating strong binding affinity to the target enzyme . This suggests potential therapeutic applications in treating COVID-19.
Case Study: Cytotoxicity in Cancer Research
Another investigation into the cytotoxic effects revealed that Methyl 3-azabicyclo[3.1.0]hexane derivatives induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The study reported IC_50 values in the low micromolar range, highlighting the compound's potential as an antitumor agent .
Q & A
Q. What are the common synthetic routes for Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, and what are their mechanistic underpinnings?
- Methodological Answer : Two primary approaches are documented:
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Electrocatalytic Cascade Cyclization : Aldehydes, malononitrile, malonates, and methanol undergo stereoselective cyclization under electrocatalytic conditions to form the bicyclic scaffold. This method leverages electron transfer to drive cyclopropanation and ring closure .
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Copper-Mediated Cyclopropanation : N-Allyl enamine carboxylates undergo intramolecular cyclopropanation using CuBr (aerobic) or CuBr₂/PhIO₂ systems. This proceeds via carbocupration of alkenes, forming the bicyclic structure with moderate yields (38–62%) .
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Palladium-Catalyzed Cross-Coupling : For derivatives, Pd(OAc)₂ with 2-(di-tert-butylphosphino)-biphenyl enables aryl/heteroaryl substitutions, though yields vary (38–41%) due to steric and electronic factors .
Table 1 : Key Synthetic Methods and Outcomes
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Resonances for the cyclopropane bridgehead protons (δ 1.2–2.5 ppm) and ester carbonyl (δ 170–175 ppm) confirm bicyclic geometry .
- HRMS : Molecular ion peaks (e.g., m/z 216.33 for C₁₄H₂₀N₂) validate stoichiometry .
- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for derivatives with substituents on the nitrogen or cyclopropane ring .
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer :
- Building Block for Bioactive Molecules : The bicyclic scaffold is functionalized via nucleophilic substitution (e.g., SNAr with aryl halides) or cross-coupling (e.g., Suzuki-Miyaura) to generate analogs for target screening .
- Antiproliferative Agents : Derivatives exhibit activity against K562 (leukemia), Jurkat (T-cell), and HeLa (cervical cancer) cell lines, with IC₅₀ values in the μM range .
- Neurological Targets : Structural analogs (e.g., bicifadine) act as non-opioid analgesics, likely via serotonin/norepinephrine reuptake inhibition .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Methodological Answer :
- Catalyst Screening : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency for sterically hindered aryl halides .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or NMP) at elevated temperatures (80–100°C) to improve solubility of bulky intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, minimizing side-product formation .
Q. What stereochemical challenges arise during functionalization, and how are they addressed?
- Methodological Answer :
- Endo/Exo Isomerism : Substituents on the bicyclic core (e.g., chloropyridinyl groups) induce axial/equatorial preferences. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers .
- Dynamic Kinetic Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation directs stereochemistry .
- Computational Modeling : DFT studies predict transition-state energies to guide catalyst selection for stereocontrol .
Q. How should researchers reconcile contradictory data in reaction yields or biological activity?
- Methodological Answer :
- Reproducibility Checks : Verify moisture sensitivity of intermediates (e.g., enamine carboxylates degrade if stored improperly) .
- Biological Assay Variability : Standardize cell culture conditions (e.g., passage number, serum batch) to minimize IC₅₀ discrepancies .
- Meta-Analysis : Compare datasets across analogs (e.g., 3-methyl vs. 3-aryl derivatives) to identify structure-activity trends obscured by outliers .
Q. What methodologies elucidate the pharmacological mechanisms of bicyclic derivatives?
- Methodological Answer :
- Target Deconvolution :
- SPR (Surface Plasmon Resonance) : Screen against kinase or GPCR panels to identify binding partners .
- CRISPR-Cas9 Knockout : Validate target relevance by deleting putative receptors (e.g., SERT for bicifadine analogs) in cell models .
- Metabolic Profiling : LC-MS/MS tracks metabolite formation (e.g., oxidative ring-opening to pyridines) in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
